molecular formula C13H15F3N2O6 B8433253 Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate oxalic acid

Benzyl (2-amino-3,3,3-trifluoropropyl)carbamate oxalic acid

Cat. No. B8433253
M. Wt: 352.26 g/mol
InChI Key: HNWZKHYNQIOPSJ-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To a solution of benzyl (2-azido-3,3,3-trifluoropropyl)carbamate (107 g, 371 mmol) in tetrahydrofuran (1000 mL) was added cobalt chloride (17.8 g, 137 mmol) followed by sodium borohydride (1.0 M in water, 1.5 L, 1.5 mol) dropwise over a period of 2 hours. After 2 hours post-addition, the reaction mixture was filtered, and the filtrate was extracted with ethyl acetate (3×200 mL). The organics were combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. To the residue was added oxalic acid (0.37 M solution in ethyl acetate, 1.5 L, 560 mmol). After 16 hours, the reaction mixture was filtered to afford benzyl (2-amino-3,3,3-trifluoropropyl)carbamate oxalic acid salt. The material was used without further purification.
Name
benzyl (2-azido-3,3,3-trifluoropropyl)carbamate
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
cobalt chloride
Quantity
17.8 g
Type
catalyst
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:17]([F:20])([F:19])[F:18])[CH2:5][NH:6][C:7](=[O:16])[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[N+]=[N-].[BH4-].[Na+].[C:23]([OH:28])(=[O:27])[C:24]([OH:26])=[O:25]>O1CCCC1.[Co](Cl)Cl>[C:23]([OH:28])(=[O:27])[C:24]([OH:26])=[O:25].[NH2:1][CH:4]([C:17]([F:18])([F:19])[F:20])[CH2:5][NH:6][C:7](=[O:16])[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2,6.7|

Inputs

Step One
Name
benzyl (2-azido-3,3,3-trifluoropropyl)carbamate
Quantity
107 g
Type
reactant
Smiles
N(=[N+]=[N-])C(CNC(OCC1=CC=CC=C1)=O)C(F)(F)F
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Name
cobalt chloride
Quantity
17.8 g
Type
catalyst
Smiles
[Co](Cl)Cl
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
C(C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 2 hours post-addition
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C(=O)O)(=O)O.NC(CNC(OCC1=CC=CC=C1)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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